

Recommended dosage and administration of AF12198 in animal models

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Compound of Interest

Compound Name: AF12198

Cat. No.: B15623341

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Application Notes and Protocols for AF12198 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a synthetic 15-mer peptide (Ac-FEWTPGWYQJYALPL-NH₂) that functions as a selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] By blocking the binding of IL-1 α and IL-1 β to their receptor, **AF12198** has the potential to inhibit downstream inflammatory signaling pathways. These notes provide a summary of the available data on the use of **AF12198** in animal models and offer generalized protocols for its administration and evaluation. It is important to note that publicly available data on the in vivo application of **AF12198** is limited, and the provided protocols are intended as a starting point for experimental design.

Data Presentation

In Vitro Activity of AF12198

The following table summarizes the reported in vitro inhibitory concentrations of **AF12198**.

Cell Type	Assay	IC50 (nM)
Human Dermal Fibroblasts	IL-1-induced IL-8 production	25
Human Endothelial Cells	IL-1-induced ICAM-1 expression	9

In Vivo Efficacy of AF12198

The primary in vivo data for **AF12198** comes from a study in cynomolgus monkeys. The key findings are summarized below.

Animal Model	Administration Route	Dosing Regimen	Outcome
Cynomolgus Monkeys	Intravenous Infusion	Not Specified	Blocked ex vivo IL-1 induction of IL-6 and modulated in vivo IL-6 induction.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of AF12198 in a Rodent Model of Inflammation

This protocol provides a general framework for evaluating the efficacy of **AF12198** in a rodent model of acute inflammation.

1. Animal Model:

- Select a suitable rodent model of inflammation, such as lipopolysaccharide (LPS)-induced systemic inflammation or carrageenan-induced paw edema.
- Use healthy, adult animals (e.g., C57BL/6 mice or Sprague-Dawley rats) of a single sex to minimize variability.
- Acclimatize animals to the housing conditions for at least one week prior to the experiment.

2. **AF12198** Preparation:

- Reconstitute lyophilized **AF12198** in a sterile, pyrogen-free vehicle suitable for injection (e.g., sterile saline or phosphate-buffered saline).
- Prepare fresh solutions on the day of the experiment.
- The optimal concentration will need to be determined empirically, but a starting range of 1-10 mg/kg could be considered based on typical peptide dosages.

3. Administration:

- Administer **AF12198** via a relevant route. Given the primate study, intravenous (IV) administration is a logical starting point. Subcutaneous (SC) or intraperitoneal (IP) injections are also common alternatives for peptide administration.
- Include a vehicle control group that receives the same volume of the vehicle without **AF12198**.
- A positive control group, treated with a known anti-inflammatory agent, can also be included.

4. Induction of Inflammation:

- Induce inflammation at a specified time relative to **AF12198** administration. This timing will depend on the expected pharmacokinetic profile of **AF12198**.
- For an LPS model, administer LPS (e.g., 1 mg/kg, IP) to induce a systemic inflammatory response.
- For a paw edema model, inject a small volume of carrageenan solution into the plantar surface of the hind paw.

5. Outcome Measures:

- At a predetermined time point post-inflammation induction (e.g., 2-6 hours for an LPS model), collect blood samples for cytokine analysis (e.g., IL-6, TNF- α) using ELISA or a multiplex assay.

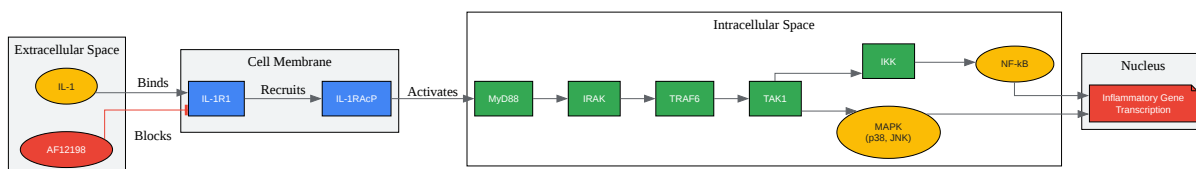
- For the paw edema model, measure paw volume at regular intervals using a plethysmometer.
- At the end of the study, euthanize the animals and collect tissues for histological analysis or measurement of inflammatory markers (e.g., myeloperoxidase activity).

6. Data Analysis:

- Compare the measured outcomes between the **AF12198**-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
- A dose-response curve can be generated to determine the effective dose (ED50) of **AF12198**.

Visualizations

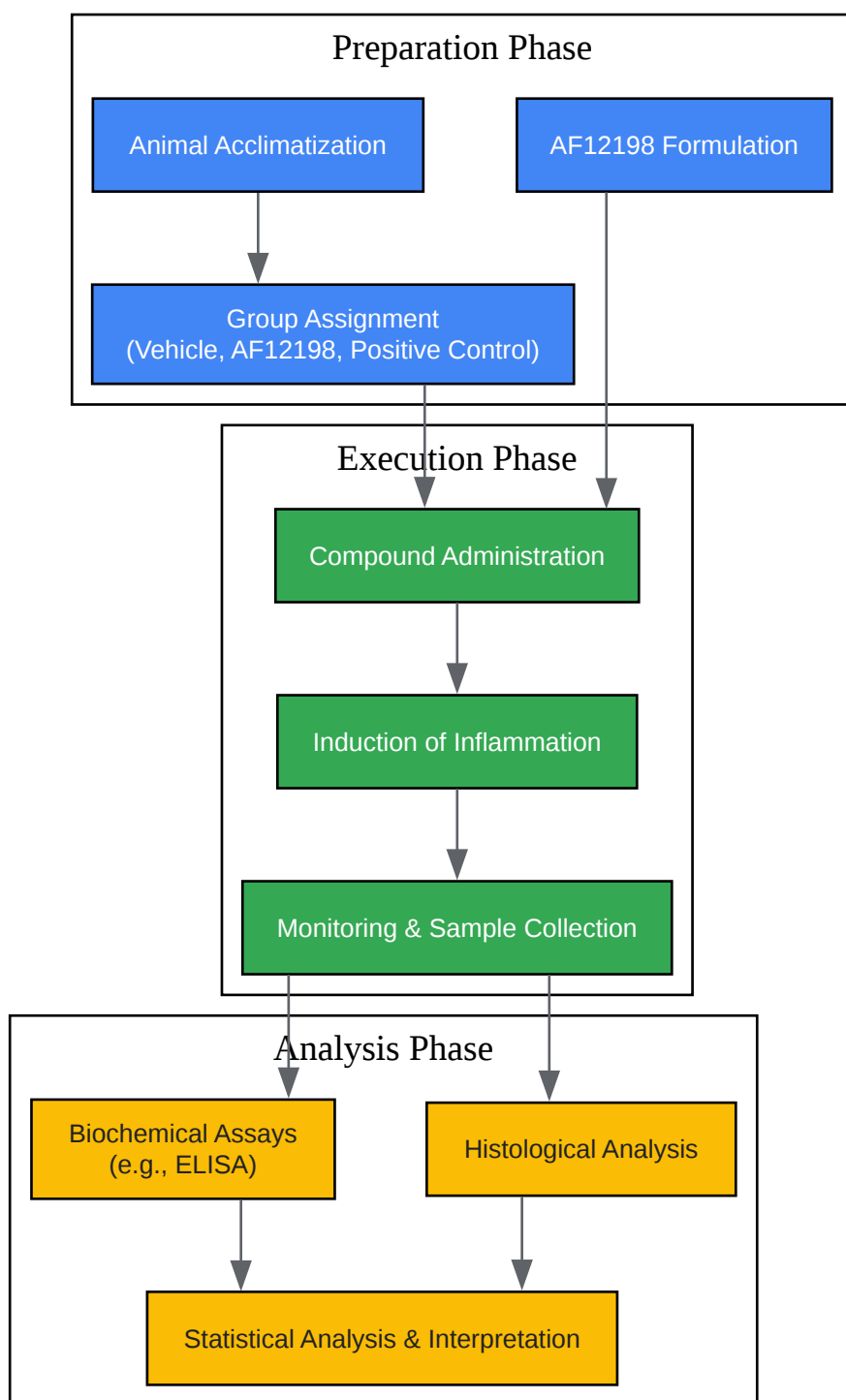
Signaling Pathway



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Caption: IL-1 signaling pathway and the inhibitory action of **AF12198**.

Experimental Workflow



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Caption: General experimental workflow for in vivo evaluation of **AF12198**.

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References

- 1. AF12198, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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